molecular formula C12H14N4O4 B14760205 N-(hex-2-enylideneamino)-2,4-dinitroaniline CAS No. 1560-68-5

N-(hex-2-enylideneamino)-2,4-dinitroaniline

Cat. No.: B14760205
CAS No.: 1560-68-5
M. Wt: 278.26 g/mol
InChI Key: RRKSQJQLBKPGCP-UHFFFAOYSA-N
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Description

N-(hex-2-enylideneamino)-2,4-dinitroaniline is an organic compound characterized by the presence of a hex-2-enylideneamino group attached to a 2,4-dinitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(hex-2-enylideneamino)-2,4-dinitroaniline typically involves the condensation of hex-2-enylideneamine with 2,4-dinitroaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is conducted in large reactors to accommodate the increased volume. The product is then purified using techniques such as recrystallization or chromatography to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-(hex-2-enylideneamino)-2,4-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups results in the formation of corresponding amines, while substitution reactions yield various substituted derivatives .

Scientific Research Applications

N-(hex-2-enylideneamino)-2,4-dinitroaniline has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(hex-2-enylideneamino)-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(hex-2-enylideneamino)-2,4-dinitroaniline include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

1560-68-5

Molecular Formula

C12H14N4O4

Molecular Weight

278.26 g/mol

IUPAC Name

N-(hex-2-enylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C12H14N4O4/c1-2-3-4-5-8-13-14-11-7-6-10(15(17)18)9-12(11)16(19)20/h4-9,14H,2-3H2,1H3

InChI Key

RRKSQJQLBKPGCP-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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